Cas no 769-68-6 (2-Phenylbutyronitrile)

2-Phenylbutyronitrile (C10H11N) is an organic nitrile compound featuring a phenyl group attached to a butyronitrile backbone. This clear to pale yellow liquid is valued for its role as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitrile functionality allows for further transformations, such as hydrolysis to carboxylic acids or reduction to primary amines. The compound exhibits moderate stability under standard conditions and is soluble in common organic solvents, facilitating its use in various reaction conditions. Its structural properties make it suitable for applications requiring aromatic nitrile derivatives with controlled reactivity.
2-Phenylbutyronitrile structure
2-Phenylbutyronitrile structure
Product Name:2-Phenylbutyronitrile
CAS No:769-68-6
MF:C10H11N
MW:145.201042413712
MDL:MFCD00001876
CID:39849
PubChem ID:24853353
Update Time:2025-05-24

2-Phenylbutyronitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Phenylbutyronitrile
    • DL-2-phenylbutyronitrile
    • 2-PHENYLBUTANENITRILE
    • 2-Phenylbutanentrile
    • 2-PhenylButylronitrile
    • a-Ethylphenylacetonitrile
    • Butanenitrile,2-phenyl
    • INTERMEDIATES FOR AMINOGLUTETHIMIDE,GLUTETHIMIDE,PROXAZOLE
    • NSC-11272
    • NS00042131
    • 769-68-6
    • DTXSID00862408
    • NSC-2373
    • STR05239
    • SCHEMBL181368
    • Benzeneacetonitrile, alpha-ethyl-
    • 2-Phenylbutanenitrile #
    • (+/-)-2-Phenylbutyronitrile
    • 2-phenyl-butyronitrile
    • FT-0613329
    • 1-Cyano-1-phenylpropane
    • (.+/-.)-2-Phenylbutyronitrile
    • Benzeneacetonitrile, .alpha.-ethyl-
    • F71302
    • Butanenitrile, 2-phenyl
    • NSC 11272
    • 2-Phenylbutyronitrile, 95%
    • alpha-Phenylbutyronitrile
    • NSC2373
    • NSC 2373
    • Butanenitrile, 2-phenyl-
    • NSC11272
    • ?2-PHENYLBUTYRONITRILE
    • EINECS 212-213-8
    • W-104332
    • .alpha.-Phenylbutyronitrile
    • Butyronitrile, 2-phenyl-
    • AKOS009158137
    • MFCD00001876
    • Indobufen Impurity 7
    • Butyronitrile, 2-phenyl-(8CI)
    • DTXCID70811180
    • BENZENEACETONITRILE, ?-ETHYL-
    • alpha-Ethylbenzeneacetonitrile (
    • NZJ9HHD5KE
    • MDL: MFCD00001876
    • Inchi: 1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3
    • InChI Key: IZPUPXNVRNBDSW-UHFFFAOYSA-N
    • SMILES: N#CC(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 145.08900
  • Monoisotopic Mass: 145.089149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 23.8

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.974 g/mL at 25 °C(lit.)
  • Boiling Point: 114-115 °C/15 mmHg(lit.)
  • Flash Point: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • Refractive Index: n20/D 1.5086(lit.)
  • PSA: 23.79000
  • LogP: 2.70378
  • Solubility: Insoluble in water

2-Phenylbutyronitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302 + H312 + H332
  • Warning Statement: P280
  • Hazardous Material transportation number:3276
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36/37
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22
  • Packing Group:III
  • Safety Term:6.1
  • Packing Group:III
  • Hazard Level:6.1
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes

2-Phenylbutyronitrile Pricemore >>

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2-Phenylbutyronitrile Related Literature

Additional information on 2-Phenylbutyronitrile

Introduction to 2-Phenylbutyronitrile (CAS No. 769-68-6)

2-Phenylbutyronitrile, with the chemical formula C9H9N, is a significant organic compound characterized by its nitrile functional group attached to a phenylbutyl chain. This compound, identified by its unique CAS No. 769-68-6, has garnered considerable attention in the field of chemical and pharmaceutical research due to its versatile applications and structural properties. The presence of both aromatic and nitrile functionalities makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and specialty chemicals.

The synthesis of 2-Phenylbutyronitrile typically involves the reaction of phenylacetonitrile with ethyl bromoacetate, followed by reduction and subsequent functional group transformations. This process highlights the compound's utility as a building block in organic synthesis, enabling the construction of more complex molecular architectures. The compound's stability under various reaction conditions further enhances its appeal in industrial and laboratory settings.

In recent years, 2-Phenylbutyronitrile has been explored for its potential applications in medicinal chemistry. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could serve as a precursor for drugs targeting neurological disorders, inflammation, and metabolic diseases. For instance, derivatives of this compound have been investigated for their role in modulating neurotransmitter release and receptor activity, which could have therapeutic implications in conditions such as depression and epilepsy.

One of the most compelling aspects of 2-Phenylbutyronitrile is its role in the synthesis of chiral compounds. The phenyl group provides a stereocenter that can be selectively modified to produce enantiomerically pure derivatives. These derivatives are particularly valuable in pharmaceuticals, where the biological activity of a drug often depends on its specific stereochemical configuration. Researchers have leveraged this property to develop novel catalysts and asymmetric synthesis methods that improve the efficiency and selectivity of chiral molecule production.

The chemical reactivity of 2-Phenylbutyronitrile also makes it a useful tool in material science. Its ability to undergo nucleophilic addition reactions allows for the introduction of various functional groups, enabling the creation of polymers with tailored properties. These polymers can find applications in coatings, adhesives, and even biodegradable materials. The versatility of this compound underscores its importance as a synthetic intermediate across multiple disciplines.

Recent studies have also highlighted the potential of 2-Phenylbutyronitrile in environmental chemistry. Its degradation products can provide insights into the fate of organic compounds in natural systems. Understanding how this compound breaks down into simpler molecules helps scientists assess its environmental impact and develop strategies for sustainable chemical use. This area of research is crucial for minimizing the ecological footprint of industrial processes and ensuring long-term environmental health.

The spectroscopic properties of 2-Phenylbutyronitrile, including its absorption and emission characteristics, have been extensively studied. These properties are essential for applications in analytical chemistry, where the compound can serve as an internal standard or reference material. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to elucidate its molecular structure and dynamics. Such detailed characterization is vital for ensuring the purity and consistency of chemical products.

In conclusion, 2-Phenylbutyronitrile (CAS No. 769-68-6) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for researchers across various fields. As our understanding of its properties continues to evolve, so too will its role in advancing scientific knowledge and technological innovation.

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